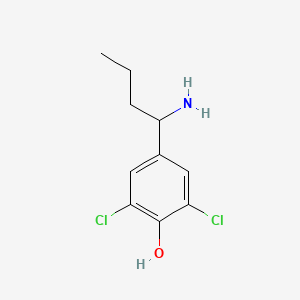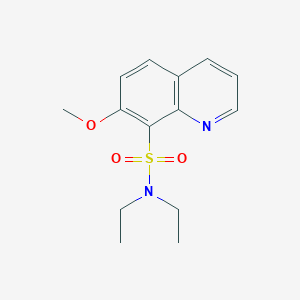
N,N-Diethyl-7-methoxyquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-7-methoxyquinoline-8-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline ring system substituted with a methoxy group at the 7th position and a sulfonamide group at the 8th position, which is further substituted with diethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyquinoline.
Sulfonation: The 7-methoxyquinoline is sulfonated at the 8th position using chlorosulfonic acid to form 7-methoxyquinoline-8-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with diethylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-7-methoxyquinoline-8-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N-Diethyl-7-methoxyquinoline-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The quinoline ring system may also interact with DNA or other cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents.
Sulfadiazine: A sulfonamide used in combination with other drugs for treating infections.
Sulfapyridine: A sulfonamide with anti-inflammatory properties.
Uniqueness: N,N-Diethyl-7-methoxyquinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the diethyl groups on the sulfonamide moiety differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
N,N-diethyl-7-methoxyquinoline-8-sulfonamide |
InChI |
InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(17,18)14-12(19-3)9-8-11-7-6-10-15-13(11)14/h6-10H,4-5H2,1-3H3 |
InChI Key |
MKODNEREAPILQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13212156.png)

![1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13212186.png)
![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B13212191.png)
![1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13212193.png)
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13212197.png)
![Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13212198.png)

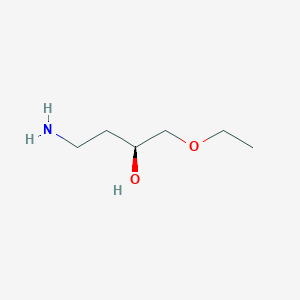
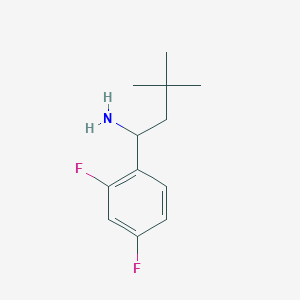
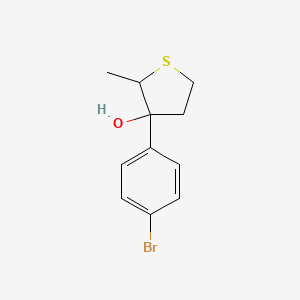
![Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate](/img/structure/B13212225.png)
